(2s,4r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZSVAQRSIEAZ-UUOWRZLLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid, often abbreviated as Fmoc-4-phenylpyrrolidine-2-carboxylic acid, is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₂₃H₂₅NO₄
- Molecular Weight : 393.45 g/mol
- CAS Number : 1093651-96-7
The biological activity of Fmoc-4-phenylpyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural substrates, facilitating its role as an inhibitor or modulator in biochemical pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus in vitro.
- Cytotoxicity : Research has demonstrated that Fmoc-4-phenylpyrrolidine-2-carboxylic acid can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The compound's cytotoxic effects were evaluated using MTT assays, revealing IC50 values in the micromolar range.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it shows inhibitory effects on proteases and kinases, which are crucial for cellular signaling and metabolism.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of Fmoc-4-phenylpyrrolidine-2-carboxylic acid against various bacterial strains. The compound was tested at different concentrations (1 μg/mL to 100 μg/mL), with results indicating a minimum inhibitory concentration (MIC) of 15 μg/mL against E. coli and 20 μg/mL against S. aureus.
Study 2: Cytotoxicity Against Cancer Cells
A study conducted by Pendergrass et al. assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with Fmoc-4-phenylpyrrolidine led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM after 48 hours of exposure.
Data Table: Summary of Biological Activities
| Activity | Target/Organism | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 μg/mL | Journal of Medicinal Chemistry |
| Antimicrobial | S. aureus | 20 μg/mL | Journal of Medicinal Chemistry |
| Cytotoxicity | MCF-7 Cancer Cells | 25 μM | Pendergrass et al., 2023 |
| Enzyme Inhibition | Proteases | Variable | Internal Study |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that compounds with similar structural motifs can inhibit proteasome activity, leading to apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Certain studies suggest that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the regulation of oxidative stress and inflammation pathways .
Synthesis of Peptide-Based Therapeutics
Building Block for Peptides
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid serves as an important building block in the synthesis of peptide-based therapeutics. Its unique structure allows for the incorporation into various peptide sequences, enhancing their stability and bioactivity. This is particularly relevant in the design of cyclic peptides that have shown improved potency and selectivity against biological targets .
Fmoc Protection Strategy
The use of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group provides a protective strategy during peptide synthesis. This allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptide structures without compromising their integrity .
Case Studies
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group (-COOH) at the C2 position enables this compound to participate in peptide synthesis. It reacts with amines under standard coupling conditions to form amide bonds, a critical step in solid-phase peptide synthesis (SPPS).
Reagents/Conditions:
-
Activation: Carbodiimides (e.g., DCC, EDC) or phosphonium reagents (e.g., HATU, HBTU).
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Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
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Catalysts: Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization.
Application: Used to incorporate the pyrrolidine scaffold into peptide backbones for conformational restriction.
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, exposing the secondary amine for further functionalization.
Reagents/Conditions:
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Base: 20% piperidine in DMF (v/v).
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Time: 5–30 minutes at room temperature.
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Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.
Application: Sequential deprotection and coupling in SPPS to build complex peptide sequences.
Esterification
The carboxylic acid can be esterified to improve solubility or modify reactivity.
Reagents/Conditions:
-
Alcohols: Methanol, ethanol, or benzyl alcohol.
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Catalysts: Acidic (H₂SO₄, HCl) or enzymatic (lipases).
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Activation: Thionyl chloride (SOCl₂) for acid chloride formation.
Example:
Application: Prodrug design or synthetic intermediates for further transformations.
Amide Bond Formation at the Pyrrolidine Nitrogen
The secondary amine (after Fmoc removal) reacts with acylating agents to form substituted amides.
Reagents/Conditions:
-
Acylating Agents: Acid chlorides, anhydrides, or activated esters.
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Application: Functionalization of the pyrrolidine ring for structure-activity relationship (SAR) studies.
Reaction Mechanisms and Selectivity
| Reaction Type | Mechanism | Stereochemical Outcome | Reference |
|---|---|---|---|
| Fmoc Deprotection | β-Elimination via piperidine base | Retention of configuration at chiral centers | |
| Peptide Coupling | Activation → Nucleophilic acyl substitution | Racemization risk minimized by HOBt/OxymaPure® | |
| Esterification | Acid-catalyzed nucleophilic substitution | Configurationally stable under mild conditions |
Comparative Reactivity Table
| Reaction | Conditions | Yield (%) | Key Byproducts | Application Example |
|---|---|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF, 25°C | >95 | Dibenzofulvene-piperidine | SPPS intermediate |
| HATU-Mediated Coupling | HATU, DIPEA, DMF, 0°C→25°C | 85–90 | Uronium salts | Peptide chain elongation |
| Methyl Ester Formation | SOCl₂/MeOH, reflux | 78 | HCl gas | Prodrug synthesis |
Stability and Handling Considerations
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-Based Assembly Protocols
Fmoc-Pro(4R-Ph)-OH is primarily synthesized as a building block for solid-phase peptide synthesis (SPPS). The compound’s integration follows standard Fmoc-SPPS protocols, where it is coupled to growing peptide chains using activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). Key parameters include:
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Coupling reagent | HBTU (5 equiv), HOBt (5 equiv) | Activates carboxyl group for amide bond |
| Base | DIPEA (10 equiv) | Neutralizes acid, drives reaction |
| Solvent | DMF | Ensures solubility of reagents |
| Reaction time | 40–60 minutes | Ensures complete coupling |
Deprotection of the Fmoc group is achieved using 20–40% piperidine in DMF, with microwave-assisted protocols reducing cycle times to 7–20 seconds.
Solution-Phase Synthesis Strategies
Fmoc Protection of Pyrrolidine Derivatives
The core synthetic route involves introducing the Fmoc group to (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid. This is typically performed in solution phase using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mildly basic conditions:
$$
\text{(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid} + \text{Fmoc-Osu} \xrightarrow[\text{DIEA, DMF}]{0\,^\circ\text{C} \rightarrow \text{rt}} \text{Fmoc-Pro(4R-Ph)-OH}
$$
Optimized Conditions :
Pyrrolidine Ring Construction
The (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid precursor is synthesized via asymmetric hydrogenation or enzymatic resolution:
Asymmetric Hydrogenation
A cyclopropane intermediate is subjected to hydrogenation using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP), achieving enantiomeric excess (ee) >98%:
$$
\text{Cyclopropane derivative} \xrightarrow{\text{H}_2 (50\, \text{psi}), \text{Rh-(R)-BINAP}} \text{(2S,4R)-4-phenylpyrrolidine-2-carboxylate}
$$
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the undesired enantiomer from a racemic mixture, yielding the (2S,4R) isomer with 99% ee.
Chemoenzymatic Modifications
Recent advances employ cyclic dipeptide N-prenyltransferases (CdpNPT) for late-stage modifications. While initially applied to tryprostatin B, this method shows promise for introducing phenyl groups into pyrrolidine systems under mild, aqueous conditions (pH 7.0, 25°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS Integration | 90–95 | >99% | Moderate | High |
| Solution-Phase Fmoc | 78–85 | 98–99% | High | Moderate |
| Asymmetric Hydrogen. | 65–70 | >98% | Low | Low |
| Enzymatic Resolution | 50–60 | 99% | Moderate | High |
SPPS integration remains the most efficient for peptide applications, while solution-phase synthesis is preferred for bulk production.
Challenges and Innovations
Racemization Risks
The tertiary amine in pyrrolidine is prone to racemization above pH 8.0. Innovations include:
Green Chemistry Approaches
Microwave-assisted SPPS reduces solvent consumption by 40% and cycle times by 70%, aligning with sustainable practices.
Q & A
Q. What are the established methods for synthesizing (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection strategies. Key steps include:
- Coupling Reactions : Use of coupling agents like HBTU or DIC in anhydrous solvents (e.g., dichloromethane) to introduce the Fmoc group .
- Stereochemical Control : Chiral auxiliaries or catalysts ensure the 2S,4R configuration, critical for peptide backbone conformation .
- Purification : Reverse-phase HPLC or column chromatography is employed to isolate the compound, with purity confirmed via MALDI-TOF mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335) .
- Storage : Store at 2–8°C in inert, moisture-resistant containers to prevent degradation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry (2S,4R) influence conformational control in peptide synthesis?
Methodological Answer: The 2S,4R configuration induces a pseudo-proline motif, which:
- Reduces Aggregation : Disrupts β-sheet formation during solid-phase synthesis by introducing kinks in the peptide backbone .
- Enhances Solubility : The phenyl group at C4 increases hydrophobic interactions, improving solubility in organic solvents (e.g., DMF) .
- Validation : Circular dichroism (CD) and NMR studies confirm conformational stability under varying pH and temperature .
Q. How can researchers resolve contradictions in reported purity data for this compound?
Methodological Answer:
- Analytical Cross-Validation : Combine HPLC (≥95% purity threshold) with LC-MS to detect trace impurities (e.g., deprotected intermediates) .
- Batch Comparison : Analyze multiple synthesis batches using standardized protocols to identify variability in coupling efficiency .
- Contaminant Profiling : Use TGA (thermogravimetric analysis) to rule out residual solvents or moisture as purity confounders .
Q. What strategies optimize the compound’s stability under prolonged storage?
Methodological Answer:
- Lyophilization : Freeze-drying in argon atmosphere reduces hydrolysis of the Fmoc group .
- Additive Screening : Add 0.1% TFA (trifluoroacetic acid) to suppress racemization at the C2 position .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic NMR analysis to track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
